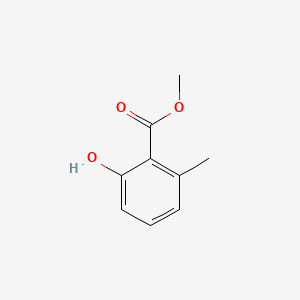

Methyl 2-hydroxy-6-methylbenzoate

Description

Structural Classification and Relevance within Benzoate (B1203000) Ester Chemistry

Methyl 2-hydroxy-6-methylbenzoate is an aromatic organic compound classified as a benzoate ester. wikipedia.org Specifically, it is the methyl ester of 2-hydroxy-6-methylbenzoic acid, also known as 6-methylsalicylic acid. cymitquimica.com This places it in the family of salicylates, which are characterized by a hydroxyl group positioned ortho to the carboxyl group on the benzene (B151609) ring. ymdb.cat3db.ca

Its structure is closely related to the well-known methyl salicylate (B1505791) (the primary component of wintergreen oil), but with the addition of a methyl group at the C6 position of the benzene ring. cymitquimica.comymdb.ca This substitution distinguishes it from other isomers such as Methyl 2-hydroxy-4-methylbenzoate. sigmaaldrich.com The presence of the ester, hydroxyl, and an additional methyl group on the aromatic ring defines its chemical reactivity and physical properties, making it a distinct entity within the broad class of benzoate esters. wikipedia.org

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | uni.lu |

| Synonyms | Methyl 6-methylsalicylate, 2,6-Cresotic acid methyl ester | cymitquimica.com |

| CAS Number | 33528-09-5 | epa.gov |

| Molecular Formula | C9H10O3 | cymitquimica.comuni.luepa.gov |

| Average Mass | 166.176 g/mol | epa.gov |

| Physical Form | Solid | cymitquimica.com |

Overview of Historical and Emerging Research Trajectories

Historically, much of the research focus has been on the compound's parent acid, 6-methylsalicylic acid (6-MSA). 6-MSA is a classic polyketide, a class of secondary metabolites produced by various organisms. Foundational work in the 1970s elucidated the biosynthesis of 6-MSA in fungi like Penicillium patulum. wpunj.edunih.gov This research established that 6-MSA is synthesized from one molecule of acetyl-CoA and three molecules of malonyl-CoA by the enzyme 6-methylsalicylic acid synthase (6MSAS). nih.gov

Emerging research has shifted towards leveraging this compound as a synthetic intermediate. For example, it is a direct precursor in the synthesis of 2-methoxy-6-methylbenzoic acid, a key intermediate for the fungicide metrafenone. google.com This highlights a trajectory moving from understanding its natural biosynthesis to utilizing it in practical, multi-step synthetic applications. google.com Furthermore, research into the parent acid, 6-MSA, has shown it can mimic the plant defense signal salicylic (B10762653) acid, inducing disease resistance in tobacco plants, which suggests potential applications in agriculture. nih.gov

Significance as a Research Scaffold for Pharmacologically Active Molecules

The true significance of this compound in contemporary research lies in its underlying molecular framework, which is shared with its parent acid, 6-MSA. This 6-methylsalicylic acid scaffold is a key structural moiety found in a variety of complex natural products with potent pharmacological activities, particularly antibiotics and anticancer agents. researchgate.net

The core structure can be elaborated by nature or by chemists to produce highly active compounds. The functional groups of this compound—the ester, the phenol, and the aromatic ring—provide multiple points for chemical modification, such as hydrolysis of the ester or etherification of the hydroxyl group. google.com A patented process, for instance, details the methylation of the hydroxyl group of this compound to produce methyl 2-methoxy-6-methylbenzoate, demonstrating its utility as a modifiable template. google.com This inherent versatility makes the 6-MSA scaffold a valuable starting point for the development of new therapeutic agents.

Table 2: Pharmacologically Active Molecules Incorporating the 6-Methylsalicylic Acid (6-MSA) Scaffold

| Molecule | Class | Reported Pharmacological Activity | Reference |

|---|---|---|---|

| Patulin | Mycotoxin | Antibiotic (precursor is 6-MSA) | nih.gov |

| Chlorothricin | Polyketide | Antibiotic | researchgate.net |

| Maduropeptin | Enediyne | Anticancer Agent | nih.govmdpi.com |

| Neocarzinostatin | Enediyne | Anticancer Agent | sigmaaldrich.comnih.gov |

| Terreic Acid | Polyketide | Antibiotic, Anticancer Agent | nih.gov |

Current Research Gaps and Future Directions in Compound Exploration

Despite its utility as a synthetic precursor, there is a noticeable gap in the literature regarding the intrinsic biological activities of this compound itself. Most pharmacological research has focused on its more complex derivatives or its parent acid, 6-MSA. nih.govresearchgate.net The specific effects of the methyl esterification on the biological profile of 6-MSA are not extensively documented.

Future research should therefore be directed towards a systematic evaluation of this compound and its simple analogues for a broad range of biological activities. This could include screening for antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties to determine if it possesses any standalone therapeutic potential. researchgate.net

Another promising avenue is the application of modern synthetic methodologies. The use of this compound as a building block in multicomponent reactions could lead to the rapid generation of diverse molecular libraries. These libraries of novel, more complex compounds could then be screened for new pharmacological leads, accelerating the drug discovery process. Further investigation into optimizing its synthesis and exploring its potential natural sources beyond known fungal pathways could also prove to be fruitful areas of research. google.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNCYIZKJTXKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342759 | |

| Record name | Methyl 2-hydroxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33528-09-5 | |

| Record name | Benzoic acid, 2-hydroxy-6-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033528095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-hydroxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-hydroxy-6-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 6-METHYLSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I0LI71IJ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 Hydroxy 6 Methylbenzoate

Established Synthetic Pathways to Methyl 2-hydroxy-6-methylbenzoate

The creation of this compound can be achieved through several reliable synthetic routes, primarily involving the direct modification of the corresponding carboxylic acid or building from related aromatic structures.

The most direct method for synthesizing this compound is the esterification of its parent carboxylic acid, 2-hydroxy-6-methylbenzoic acid. This acid-catalyzed reaction typically involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction proceeds by protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the desired ester. This standard esterification process is a fundamental transformation in organic synthesis. diva-portal.org

Table 1: Typical Conditions for Fischer Esterification

| Reactant | Reagent | Catalyst | Outcome |

|---|

An alternative and versatile pathway to this compound begins with more accessible or functionalized aromatic precursors like 2-methyl-6-nitrobenzoic acid. A documented multi-step, one-pot synthesis showcases this approach, which involves a sequence of reduction, diazotization, hydrolysis, and esterification. google.com

Initially, the nitro group of 2-methyl-6-nitrobenzoic acid is reduced to an amino group (–NH₂) to form 2-amino-6-methylbenzoic acid, often using a catalyst like palladium on carbon (Pd/C) with hydrogen gas. google.com The resulting amino compound is then subjected to a diazotization reaction using a reagent like sodium nitrite (B80452) (NaNO₂) in an acidic medium. This step forms a highly reactive diazonium salt.

The diazonium intermediate is subsequently hydrolyzed by heating in an aqueous solution, which replaces the diazonium group with a hydroxyl group (–OH). Concurrently or subsequently, the carboxylic acid is esterified with methanol to yield the final product, this compound. google.com This one-pot procedure is efficient as it avoids the isolation of intermediate products. google.com

Regioselective Synthesis and Isolation Techniques

Regioselectivity, or the control of reaction position on the aromatic ring, is critical when dealing with polysubstituted benzene (B151609) derivatives. In syntheses involving precursors with multiple hydroxyl groups, regioselective protection is a key strategy. diva-portal.org For instance, in related dihydroxybenzoic acid esters, a less sterically hindered hydroxyl group can be selectively acylated. This protects it from reacting in subsequent steps, such as O-methylation of a more hindered ortho-hydroxyl group. diva-portal.org After the desired modification, the protecting group is removed to yield the final, regiochemically pure product. diva-portal.org

Once the synthesis is complete, isolating and purifying this compound is essential. Common laboratory and industrial techniques include:

Extraction: The reaction mixture is often neutralized and then extracted with an organic solvent such as methyl isobutyl ketone (MIBK), ethyl acetate, or methyl tert-butyl ether (MTBE) to separate the ester from the aqueous layer. google.com

Distillation: The solvent is typically removed from the organic layer by distillation under reduced pressure. google.com

Chromatography: For high-purity samples, column chromatography or High-Performance Liquid Chromatography (HPLC) can be employed to separate the target compound from byproducts, such as the methylated ether (methyl 2-methoxy-6-methylbenzoate) that can form during synthesis. google.com

Advanced Chemical Modifications and Analog Synthesis Strategies

This compound serves as a versatile scaffold for synthesizing a variety of chemical analogs through modifications of its functional groups.

The phenolic hydroxyl group of this compound is a prime site for alkylation. A common transformation is its conversion to a methoxy (B1213986) group through O-methylation. This is typically achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as sodium hydroxide. google.com The reaction proceeds via the deprotonation of the hydroxyl group by the base to form a more nucleophilic phenoxide ion, which then attacks the methylating agent.

Table 2: O-Methylation of this compound google.com

| Substrate | Methylating Agent | Base | Product |

|---|

Acylation reactions, while not extensively detailed for this specific molecule in the reviewed literature, would follow a similar principle. The hydroxyl group can be acylated using an acyl chloride or anhydride (B1165640) in the presence of a base to form an ester linkage, yielding an acyloxy derivative.

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions like halogenation and nitration. The regiochemical outcome of these reactions is directed by the combined electronic effects of the three substituents: the activating, ortho-, para-directing hydroxyl (–OH) and methyl (–CH₃) groups, and the deactivating, meta-directing methyl ester (–COOCH₃) group.

While direct nitration studies on this compound are not prominently cited, the nitration of the closely related methyl benzoate (B1203000) is well-documented and serves as an excellent model. mnstate.edursc.org The nitration of methyl benzoate is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). rsc.orgaiinmr.com The ester group deactivates the ring and directs the incoming electrophile to the meta position, yielding predominantly methyl 3-nitrobenzoate. rsc.org

For this compound, the directing effects are more complex. The powerful activating and ortho-, para-directing –OH group, along with the activating –CH₃ group, would strongly influence the position of substitution, competing with the meta-directing ester group. The positions ortho and para to the hydroxyl group (positions 3 and 5) are the most likely sites for electrophilic attack.

Table 3: Reagents for Electrophilic Nitration

| Substrate | Reagents | Electrophile | Expected Outcome |

|---|

Formation of Polymeric or Dimeric Structures

The potential for this compound to form polymeric or dimeric structures is an area of scientific interest, though specific literature on this compound is not abundant. Theoretically, the presence of both a hydroxyl (-OH) and a methyl ester (-COOCH₃) functional group allows for several possibilities for intermolecular reactions that could lead to larger molecules.

One potential pathway is through transesterification . In this type of reaction, the hydroxyl group of one molecule could attack the ester group of another, displacing methanol and forming a polyester (B1180765) chain. This process is often catalyzed by acids or bases and driven by the removal of the methanol byproduct. scilit.comgoogle.com While studied for other salicylates like methyl salicylate (B1505791), specific conditions for the polymerization of this compound would need to be determined experimentally. scilit.com

Another possibility involves oxidative coupling . Phenolic compounds can undergo enzyme-catalyzed polymerization where phenoxyl radicals are generated and then couple together. nih.govnih.govresearchgate.net Peroxidases, for instance, are known to polymerize various phenols, and it is conceivable that under similar biocatalytic conditions, this compound could form polymers through linkages on the aromatic ring. nih.govnih.gov

Dimerization is also a possibility, particularly through the formation of hydrogen-bonded structures. Carboxylic acids are well-known to form cyclic dimers. researchgate.netresearchgate.net Although this compound is an ester, the intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen is a key feature, similar to its parent acid. organic-chemistry.orgthieme-connect.com Intermolecular hydrogen bonding could lead to the formation of stable dimeric complexes in certain solvents or in the solid state.

Mechanistic Investigations of Synthetic Processes Involving Benzoate Esters

The primary method for synthesizing benzoate esters like this compound is through the Fischer esterification of the corresponding carboxylic acid, in this case, 2-hydroxy-6-methylbenzoic acid, with an alcohol (methanol). This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. uomustansiriyah.edu.iq The mechanism of this reversible reaction involves several key steps. teachnlearnchem.com

The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Following this, a proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. This creates a good leaving group, water. The intermediate then collapses, eliminating a molecule of water and reforming the carbonyl double bond. The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, this compound.

Since all steps in the Fischer esterification are reversible, the reaction equilibrium must be shifted towards the product side to achieve a high yield. This is typically accomplished by using a large excess of the alcohol (methanol) or by removing the water as it is formed. uomustansiriyah.edu.iq

Table 1: Mechanistic Steps of Fischer Esterification

| Step | Description |

|---|---|

| 1. Protonation | The carbonyl oxygen of 2-hydroxy-6-methylbenzoic acid is protonated by the acid catalyst. |

| 2. Nucleophilic Attack | A molecule of methanol attacks the electrophilic carbonyl carbon. |

| 3. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. |

| 4. Proton Transfer | A proton is transferred from the oxonium ion to one of the hydroxyl groups. |

| 5. Water Elimination | The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed. |

| 6. Deprotonation | The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final product. |

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods, and the synthesis of this compound can be approached through several green chemistry principles. These methods aim to reduce waste, use less hazardous materials, and improve energy efficiency compared to traditional approaches.

A key area of improvement is the replacement of corrosive and difficult-to-recycle homogeneous acid catalysts like concentrated sulfuric acid. Solid acid catalysts , such as zirconium or titanium-based catalysts, offer a greener alternative. epa.gov These heterogeneous catalysts are easily separated from the reaction mixture by simple filtration and can be reused multiple times, reducing waste and simplifying product purification. epa.gov

Another green technique applicable to this synthesis is reactive distillation . ymdb.ca In this process, the chemical reaction and the separation of products occur simultaneously in a single unit. For the esterification of 2-hydroxy-6-methylbenzoic acid, the water byproduct can be continuously removed from the reaction zone, which drives the equilibrium towards the formation of the ester product. This method can lead to higher conversions and yields while saving energy compared to a conventional reactor followed by a separate distillation step. ymdb.ca

The use of alternative energy sources, such as ultrasound irradiation , has also been shown to promote esterification and other organic reactions. scilit.com Sonication can enhance reaction rates at lower temperatures, potentially reducing energy consumption and the formation of side products.

Table 2: Comparison of Synthetic Methodologies

| Feature | Traditional Method (Fischer Esterification) | Green Alternative |

|---|---|---|

| Catalyst | Concentrated H₂SO₄ (homogeneous) | Solid Acid (e.g., Zr/Ti, heterogeneous) |

| Catalyst Reusability | No (neutralization required) | Yes |

| Process | Batch reaction followed by separation | Reactive Distillation (integrated reaction and separation) |

| Energy Input | Often requires prolonged heating at reflux | Potentially lower with ultrasound; energy savings with reactive distillation |

| Waste Generation | Acidic waste stream from catalyst neutralization | Minimized catalyst waste |

By adopting these greener strategies, the synthesis of this compound can be made more sustainable and economically viable.

Biosynthesis, Natural Occurrence, and Ecological Significance

Natural Occurrence and Isolation from Biological Sources

Methyl 2-hydroxy-6-methylbenzoate is a naturally occurring phenolic compound that has been identified in a diverse range of organisms, including lichens, fungi, and medicinal plants. Its presence in these varied biological sources highlights its significance in different ecological niches.

Lichens are well-known producers of a vast array of secondary metabolites, and this compound and its derivatives have been isolated from several species.

Parmotrema tinctorum : While specific studies detailing the isolation of this compound from Parmotrema tinctorum are not prevalent in the provided search results, the related compound Methyl 2,4-dihydroxy-6-methylbenzoate (also known as methyl orsellinate) has been reported in other Parmotrema species like Parmotrema stuppeum. nih.gov This suggests that the biosynthetic machinery for similar compounds exists within this genus.

Roccella montagnei : Research on the fruticose lichen Roccella montagnei has led to the isolation of roccellatol, which is an erythrityl ester of 2,6-dihydroxy-4-methylbenzoic acid. nih.gov This finding is significant as esters of orcinol (B57675) and its derivatives, like orsellinic acid, are considered rare in lichens. nih.gov

Peltigera leucophlebia : Studies on the lichen Peltigera leucophlebia have demonstrated the presence of tenuiorin (B1250854) and methyl orsellinate. thegoodscentscompany.com

Table 1: Occurrence of this compound and Related Compounds in Lichens

| Lichen Species | Compound(s) Identified | Reference(s) |

| Parmotrema stuppeum | Methyl 2,4-dihydroxy-6-methylbenzoate | nih.gov |

| Roccella montagnei | Roccellatol | nih.gov |

| Peltigera leucophlebia | Tenuiorin, Methyl orsellinate | thegoodscentscompany.com |

Fungi are prolific producers of a wide array of secondary metabolites, some of which possess notable biological activities. This compound and its analogs have been identified in several fungal species.

Sparassis crispa : Commonly known as the cauliflower mushroom, Sparassis crispa is a source of various bioactive compounds. nih.govnih.gov Among these are sparassol (B1218689) (methyl-2-hydroxy-4-methoxy-6-methylbenzoate), methyl-2,4-dihydroxy-6-methylbenzoate, and methyl-dihydroxy-methoxy-methylbenzoate. nih.govresearchgate.netresearchgate.net

Aspergillus terreus : This fungus, particularly when cultured under high-salt conditions, has been shown to produce a diverse range of secondary metabolites. semanticscholar.orgnih.gov While direct isolation of this compound was not specified in the search results, a study on Aspergillus terreus did isolate 2,4-dihydroxy-3,6-dimethylbenzoic acid (3-methylorsellinic acid). rsc.org This indicates the presence of the necessary biosynthetic precursors and enzymatic machinery for producing related benzoate (B1203000) derivatives.

Table 2: Presence of this compound and its Derivatives in Fungi

| Fungal Species | Compound(s) Identified | Reference(s) |

| Sparassis crispa | Sparassol, Methyl-2,4-dihydroxy-6-methylbenzoate, Methyl-dihydroxy-methoxy-methylbenzoate | nih.govresearchgate.netresearchgate.net |

| Aspergillus terreus | 2,4-dihydroxy-3,6-dimethylbenzoic acid | rsc.org |

Several plants with traditional medicinal uses have been found to contain this compound and related compounds, suggesting a potential role for these substances in the plants' therapeutic properties.

Gerbera anandria : Extracts from this traditional Chinese medicinal herb have yielded 2-hydroxy-6-methylbenzoic acid. nih.govnih.gov This plant is used in folk medicine for various ailments, including coughs and inflammation. nih.gov

Securidaca longepedunculata : The root bark of this plant has been found to contain methyl salicylate (B1505791) (methyl 2-hydroxybenzoate) as a major component and also 2-hydroxy-6-methoxybenzoic acid methyl ester. researchgate.net

Table 3: Detection of this compound and Related Compounds in Medicinal Plants

| Medicinal Plant | Compound(s) Identified | Reference(s) |

| Gerbera anandria | 2-hydroxy-6-methylbenzoic acid | nih.govnih.gov |

| Securidaca longepedunculata | Methyl salicylate, 2-hydroxy-6-methoxybenzoic acid methyl ester | researchgate.net |

Biosynthetic Pathways and Precursors of this compound

The formation of this compound and its structural relatives in nature is primarily attributed to the polyketide pathway, a major route for the biosynthesis of a wide variety of secondary metabolites in fungi, bacteria, and plants.

Polyketide synthases (PKSs) are enzymes that catalyze the repeated condensation of simple carboxylate units, such as acetyl-CoA and malonyl-CoA, to generate a polyketide chain. nih.gov This chain then undergoes various modifications, including cyclization and aromatization, to produce the final polyketide product. nih.gov The biosynthesis of compounds like 6-methylsalicylic acid, a close structural analog of this compound, is a classic example of a PKS-dependent pathway. nih.gov Fungal PKSs are typically large, multifunctional enzymes that operate in an iterative manner. nih.gov The diversity of polyketide structures arises from the selection of starter and extender units, the extent of reduction of the β-keto groups, and the mode of cyclization and subsequent modifications. nih.gov

Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) is a key intermediate in the biosynthesis of many phenolic compounds found in lichens and fungi. nih.gov It is formed through the polyketide pathway from one molecule of acetyl-CoA and three molecules of malonyl-CoA. researchgate.net Orsellinic acid can then undergo various enzymatic modifications, including methylation, to yield a range of derivatives. Methyl orsellinate (methyl 2,4-dihydroxy-6-methylbenzoate) is the methyl ester of orsellinic acid and has been identified in various organisms, including lichens and fungi. nih.gov The presence of both orsellinic acid and its methyl esters in these organisms strongly suggests their role as direct precursors or closely related intermediates in the biosynthesis of more complex benzoate derivatives. nih.gov For instance, in Aspergillus terreus, feeding experiments have shown the incorporation of formate (B1220265) into the C-3 position of 3-methylorsellinic acid, indicating a C-methylation step in the biosynthetic pathway. rsc.org

Enzymatic Systems Involved in Biosynthesis and Biotransformation

The biosynthesis of this compound is a multi-step process that originates from primary metabolites. The core scaffold, 2-hydroxy-6-methylbenzoic acid (also known as 6-methylsalicylic acid or 6-MSA), is synthesized via the polyketide pathway, primarily in fungi. The subsequent esterification to yield the final methyl ester is less specifically documented for this particular compound, but can be inferred from similar biochemical transformations.

The foundational step is the synthesis of 6-methylsalicylic acid, which is catalyzed by the enzyme 6-methylsalicylic acid synthase (6-MSAS) . wikipedia.orgnih.gov This large, multifunctional enzyme is a type I polyketide synthase (PKS) found in various fungi, such as Penicillium patulum. wikipedia.orgnih.govnih.gov 6-MSAS utilizes one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. nih.govresearchgate.net The synthesis involves a series of decarboxylative Claisen condensation reactions, ketoreduction, and ultimately a thioester hydrolysis to release 6-methylsalicylic acid. researchgate.net The entire sequence of reactions is carried out on a single multifunctional protein. nih.govnih.gov

The final step in the formation of this compound is the methylation of the carboxylic acid group of 6-methylsalicylic acid. While the specific enzyme responsible for this transformation on 6-MSA is not definitively identified in the literature, it is analogous to the formation of other methyl esters of similar phenolic acids. For instance, the biosynthesis of methyl salicylate involves enzymes such as salicylic (B10762653) acid carboxyl methyltransferase (SAMT) or benzoic acid/salicylic acid carboxyl methyltransferases (BSMTs) , which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of salicylic acid. nih.govoup.comnih.gov It is plausible that a similar methyltransferase is responsible for the esterification of 6-methylsalicylic acid.

Biotransformation of the precursor, 6-methylsalicylic acid, can also lead to other compounds. For example, the enzyme 6-methylsalicylate decarboxylase , found in organisms like Penicillium patulum, can catalyze the decarboxylation of 6-methylsalicylate to form m-cresol. wikipedia.orgwikipedia.org

Table 1: Key Enzymes in the Biosynthesis and Biotransformation of 6-Methylsalicylic Acid

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) | Organism Example |

| 6-Methylsalicylic Acid Synthase | 6-MSAS | Catalyzes the synthesis of the 6-methylsalicylic acid backbone. | Acetyl-CoA, Malonyl-CoA, NADPH | 6-Methylsalicylic acid, CoA, CO₂, NADP⁺ | Penicillium patulum wikipedia.orgnih.gov |

| Salicylic Acid Carboxyl Methyltransferase | SAMT | Proposed to catalyze the final methylation step (by analogy). | 6-Methylsalicylic Acid, S-adenosyl-L-methionine | This compound, S-adenosyl-L-homocysteine | Inferred |

| Benzoic Acid/Salicylic Acid Carboxyl Methyltransferase | BSMT | Proposed to catalyze the final methylation step (by analogy). | 6-Methylsalicylic Acid, S-adenosyl-L-methionine | This compound, S-adenosyl-L-homocysteine | Inferred |

| 6-Methylsalicylate Decarboxylase | - | Catalyzes the decarboxylation of 6-methylsalicylate. | 6-Methylsalicylate | m-Cresol, CO₂ | Penicillium patulum wikipedia.orgwikipedia.org |

Ecological Roles and Interactions in Natural Environments

While direct research on the ecological roles of this compound is limited, the functions of its precursor, 6-methylsalicylic acid (6-MSA), and structurally related volatile compounds like methyl benzoate and methyl salicylate provide significant insights into its potential interactions in natural environments.

Role of the Precursor, 6-Methylsalicylic Acid (6-MSA):

6-MSA, a natural product of various fungi and lichens, serves as a key intermediate in the biosynthesis of numerous secondary metabolites. bioaustralis.com In fungi such as Penicillium patulum, 6-MSA is a precursor to the mycotoxin patulin, indicating a role in chemical defense and competition among microorganisms. caymanchem.com Furthermore, when 6-MSA was engineered into tobacco plants, it was shown to mimic the plant defense hormone salicylic acid. nih.gov This resulted in the accumulation of pathogenesis-related (PR) proteins and enhanced resistance to the tobacco mosaic virus, suggesting that 6-MSA, and potentially its derivatives, could function as a signaling molecule in plant defense. nih.gov

Inferred Roles from Structurally Similar Compounds:

The ecological functions of methyl benzoate and methyl salicylate, which are emitted by numerous plant species, suggest potential roles for this compound.

Pollinator Attraction: Methyl benzoate is a common component of floral scents in plants like petunias and snapdragons, where it acts as a long-range attractant for pollinators such as bees. mdpi.comencyclopedia.pub

Plant Defense and Signaling: Methyl salicylate is a well-established plant signaling molecule. wikipedia.org It is often produced in response to herbivory or pathogen attack and, due to its volatility, can act as an airborne signal to other parts of the plant or to neighboring plants, warning them of an impending threat. wikipedia.orgnih.gov Damaged rice plants, for instance, emit methyl benzoate, which can attract natural enemies of the herbivores. encyclopedia.pub

Insect Repellency and Toxicity: While some insects are attracted, others are repelled or harmed by these compounds. Methyl benzoate has demonstrated insecticidal and repellent properties against a range of pests, including the spotted wing drosophila and the brown marmorated stink bug. usda.govnih.gov It can act as a contact toxicant, a fumigant, and an oviposition deterrent. mdpi.comencyclopedia.pub A related compound, 2-hydroxy-6-methoxybenzoic acid methyl ester, has been investigated as a natural fumigant against stored grain insects.

Given these findings, it is plausible that this compound also plays a role in mediating ecological interactions, potentially as a signaling molecule in plant defense or as an attractant or repellent in plant-insect dynamics.

Table 2: Ecological Roles of Precursor and Related Compounds

| Compound | Ecological Role | Interacting Organism(s) | Source(s) |

| 6-Methylsalicylic Acid | Precursor to mycotoxin (patulin) | Fungi, Microorganisms | caymanchem.com |

| Plant defense signaling (mimics salicylic acid) | Plants, Viruses | nih.gov | |

| Methyl Benzoate | Floral attractant | Bees, Moths | mdpi.comencyclopedia.pub |

| Insect repellent/toxicant | Spotted Wing Drosophila, Stored Product Pests | mdpi.comusda.gov | |

| Oviposition deterrent | Whiteflies (Bemisia tabaci) | mdpi.com | |

| Methyl Salicylate | Plant-to-plant signaling (airborne defense signal) | Plants | wikipedia.orgnih.gov |

| Attractant for natural enemies of herbivores | Predatory Insects | encyclopedia.pub |

Biological Activities and Pharmacological Mechanisms of Methyl 2 Hydroxy 6 Methylbenzoate

Antimicrobial Activity Profile

The antimicrobial potential of Methyl 2-hydroxy-6-methylbenzoate and its related compounds has been evaluated against a variety of microorganisms. These studies provide insight into its efficacy as an antibacterial and antifungal agent.

This compound has been identified as a component in complex natural secretions with demonstrated antibacterial properties. mdpi.com While comprehensive studies detailing the Minimum Inhibitory Concentration (MIC) of the pure compound against a wide array of bacteria are limited, research on related compounds and derivatives offers valuable insights.

For instance, derivatives of the antibiotic Pactamycin, which incorporate a this compound moiety, have been shown to retain antibacterial activity against both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus epidermidis. mdpi.com Furthermore, studies on salicylates, the broader chemical class to which this compound belongs, indicate that they can exert various effects on bacteria, including the disruption of membrane energetics and the alteration of membrane proteins. researchgate.netcdnsciencepub.com One study noted that the related metabolites, (R)-(-)-mellein and (3R,4R)-4-hydroxymellein, displayed strong antibacterial activity against Escherichia coli and Bacillus megaterium. nih.gov However, other research found that these same mellein (B22732) derivatives were inactive against Staphylococcus aureus, with MIC values greater than 128 µg/mL. scienceopen.com

Table 1: Antibacterial Activity of Compounds Related to this compound

| Compound/Mixture | Target Bacteria | Observed Activity | Source(s) |

|---|---|---|---|

| Pactamycin Derivatives | E. coli (Gram-), S. epidermidis (Gram+) | Retained antimicrobial activity | mdpi.com |

| (R)-(-)-mellein | E. coli, B. megaterium | Strong antibacterial activity | nih.gov |

| (R)-(-)-mellein, (3R,4R)-4-hydroxymellein, (3R,4S)-4-hydroxymellein | S. aureus | Inactive (MIC > 128 µg/mL) | scienceopen.com |

| Salicylates (general) | Various | Disruption of membrane energetics and proteins | researchgate.netcdnsciencepub.com |

The antifungal activity of this compound is suggested by its presence in fungal and plant extracts known to inhibit fungal growth. The compound is a known secondary metabolite produced by filamentous fungi such as Penicillium and Aspergillus species.

Research on structurally similar compounds, particularly melleins, provides the bulk of the available data. For example, various mellein analogues have demonstrated antifungal activity against fungi like Eurotium repens and Ustilago violacea. nih.gov Some studies have shown that mellein derivatives can inhibit the growth of several plant pathogenic fungi, with one study reporting that R-(-)-mellein showed growth inhibition against nine plant pathogens, notably Botrytis cinerea. nih.gov However, the efficacy can be variable, as some research has characterized the antifungal activity of certain melleins as weak. mdpi.com

Table 2: Antifungal Activity of Compounds Related to this compound

| Compound/Mixture | Target Fungi | Observed Activity | Source(s) |

|---|---|---|---|

| Mellein Analogues | Eurotium repens, Ustilago violacea | Antifungal activity noted | nih.gov |

| R-(-)-mellein | Botrytis cinerea, Fulvia fulva | Growth inhibition (EC50 < 50 μg/mL) | nih.gov |

| Dechlorogriseofulvin, Mellein | 8 Plant Pathogenic Fungi | Weak antifungal activities | mdpi.com |

| Mellein Derivatives | Candida neoformans, Penicillium sp., Candida albicans | Antimicrobial activity (MIC 10–55 µg/mL for some derivatives) | scienceopen.com |

The precise mechanisms of antimicrobial action for this compound have not been fully elucidated. However, based on studies of salicylic (B10762653) acid and its derivatives, several potential mechanisms can be proposed. The primary mode of action is believed to involve the disruption of microbial cell membranes. researchgate.netnih.gov

Studies on salicylic acid have shown that it can lead to the leakage of intracellular components, including alkaline phosphatases and macromolecules like nucleic acids and proteins, from both E. coli and S. aureus. nih.gov This indicates a compromise of the structural integrity of the cell wall and cell membrane. nih.govnih.gov This disruption of membrane integrity may stem from interactions between the salicylate (B1505791) molecules and proteins embedded in the bacterial cell membrane. nih.gov Such interactions can lead to a loss of chemiosmotic control, which is vital for maintaining the proton motive force necessary for ATP synthesis and transport processes, ultimately leading to cell death. cdnsciencepub.comnih.gov Salicylates may also induce the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to the antimicrobial effect. researchgate.net

Antioxidant Activity and Oxidative Stress Modulation

The antioxidant potential of this compound is an area of active interest, focusing on its ability to scavenge free radicals and modulate cellular pathways related to oxidative stress.

The antioxidant capacity of this compound and its analogues has been assessed using various in vitro models. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method used for this evaluation.

While specific quantitative data, such as IC50 values for this compound, are not extensively documented, related compounds have shown activity. A study involving several mellein analogues, including (R)-(-)-mellein, reported that the isolated compounds exhibited mild radical scavenging activity against DPPH. nih.gov Information regarding its efficacy in hydrogen peroxide (H2O2) scavenging assays is not prominently available in the reviewed literature. The parent compound, salicylic acid, is known to have complex effects, sometimes causing oxidative stress through H2O2 accumulation while also potentially boosting antioxidant defenses in biological systems. researchgate.net

Table 3: Qualitative Antioxidant Activity of Related Compounds

| Compound/Class | Assay | Observed Activity | Source(s) |

|---|---|---|---|

| Mellein Analogues | DPPH Radical Scavenging | Mild scavenging activity | nih.gov |

| Salicylic Acid | General | Complex role, can induce ROS (e.g., H2O2) | researchgate.net |

The specific mechanisms by which this compound modulates reactive oxygen species (ROS) are not yet fully understood. However, insights can be drawn from the extensively studied activities of its parent compound, salicylic acid, and other salicylates. These compounds are known to interact with multiple cellular targets that play a role in inflammation and oxidative stress. nih.govmdpi.com

Salicylates can influence key signaling pathways involved in the cellular response to oxidative stress, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.commdpi.com By modulating these pathways, salicylates can affect the expression of various genes, including those for pro-inflammatory cytokines and antioxidant enzymes. nih.gov Furthermore, salicylic acid has been shown to have a significant effect on mitochondria, the primary site of ROS production within the cell. nih.gov It can also interact with and inhibit enzymes responsible for detoxifying ROS, such as catalases and peroxidases. nih.gov These interactions suggest that this compound may exert its antioxidant effects by directly scavenging free radicals and by modulating the complex cellular machinery that regulates redox homeostasis.

Correlation with Phenolic Structure and Hydroxyl Group Presence

The biological activity of phenolic compounds is intrinsically linked to their chemical structure, particularly the presence and position of the hydroxyl group on the aromatic ring. In this compound, the hydroxyl (-OH) and methyl ester (-COOCH₃) groups are in ortho positions to each other, a configuration that is significant for its reactivity. This arrangement is a feature of the broader class of o-hydroxybenzoic acid esters, also known as salicylates. ymdb.ca The hydroxyl group is crucial for the molecule's ability to act as a hydrogen donor, a key mechanism in its antioxidant and radical-scavenging activities.

The parent compound, 2-hydroxy-6-methylbenzoic acid, is a key structural moiety in various antibiotic and anticancer agents. caymanchem.com This underscores the importance of the 2-hydroxy-6-methylbenzoyl scaffold in conferring biological activity. The interplay between the hydroxyl group and the adjacent methyl and ester groups influences the molecule's electronic properties and steric hindrance, which in turn dictates how it interacts with biological targets. For instance, in related phenolic compounds, the number and position of hydroxyl groups on the benzoic moiety significantly influence their inhibitory efficiency against enzymes like the HIV-1 protease.

Antifeedant Efficacy and Pest Management Applications

While direct studies on the antifeedant properties of this compound are limited, research on the closely related compound, methyl benzoate (B1203000), provides significant insights into its potential for pest management. Methyl benzoate has demonstrated considerable efficacy as an insecticide and repellent against a variety of agricultural and stored product pests. mdpi.comresearchgate.net It acts through multiple modes, including as a contact toxicant, a fumigant, an ovicidal agent, and an oviposition deterrent. mdpi.com

For example, methyl benzoate has shown potent fumigant toxicity against the Indian meal moth, Plodia interpunctella, with a median lethal concentration (LC₅₀) of 0.1 μL/L of air. nih.gov It has also proven effective against the sweet potato whitefly, Bemisia tabaci, where a 2% solution resulted in 100% adult mortality 24 hours after spraying. nih.gov The compound also acts as a repellent and an anti-oviposition agent against B. tabaci, with median effective doses of 0.24% and 0.16%, respectively. nih.gov Furthermore, methyl benzoate has been found to be a potent ovicide against the diamondback moth, Plutella xylostella. google.com

The following table summarizes the insecticidal activity of Methyl Benzoate against various pests:

| Pest Species | Activity Type | Efficacy |

| Plodia interpunctella (Indian meal moth) | Fumigant toxicity | LC₅₀ = 0.1 μL/L air |

| Bemisia tabaci (Sweetpotato whitefly) | Contact toxicity (adults) | 100% mortality at 2% solution (24h) |

| Bemisia tabaci | Repellency | ED₅₀ = 0.24% |

| Bemisia tabaci | Anti-oviposition | ED₅₀ = 0.16% |

| Plutella xylostella (Diamondback moth) | Ovicidal activity | LC₅₀ = 0.001 mg/cm² |

These findings suggest that this compound, as a structurally similar compound, may possess comparable antifeedant and insecticidal properties, warranting further investigation for its potential use in integrated pest management programs.

Enzyme Inhibition Studies

Lactoperoxidase (LPO) is an enzyme found in mucosal secretions that plays a role in the innate immune system by catalyzing the oxidation of various substrates. nih.gov A study on the inhibition of LPO by a series of methyl benzoate derivatives revealed that these compounds can act as inhibitors of this enzyme. nih.gov The inhibitory potency was found to be dependent on the specific substitutions on the benzoate ring. nih.gov

The study determined the inhibition constants (Kᵢ) for sixteen different methyl benzoate derivatives against bovine milk LPO. The results showed a wide range of inhibitory activity, with Kᵢ values from the micromolar to the nanomolar range. For instance, methyl 2-amino-3-bromobenzoate was the most potent inhibitor with a Kᵢ of 0.033 ± 0.004 μM. nih.gov Molecular docking studies indicated that the most potent inhibitors formed hydrogen bonds with key amino acid residues in the active site of the enzyme, such as Asp108, Ala114, and His351. nih.gov

The inhibitory activities of selected methyl benzoate derivatives on lactoperoxidase are presented in the table below:

| Compound | Kᵢ (μM) |

| Methyl 2-amino-3-bromobenzoate | 0.033 ± 0.004 |

| Range for 16 derivatives | 0.033 to 1540.011 |

This research suggests that this compound could also modulate LPO activity, a hypothesis that requires direct experimental validation.

Phosphatidylinositol 3-kinase alpha (PI3Kα) is a critical enzyme in cell signaling pathways that regulate cell growth, proliferation, and survival. Mutations and overactivation of PI3Kα are frequently observed in various cancers, making it a significant target for anticancer drug development. nih.gov Research on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, which share a substituted phenolic ring, has demonstrated inhibitory activity against PI3Kα. nih.gov The studies highlighted the importance of hydrogen bond interactions in the binding of these inhibitors to the enzyme's active site. nih.gov While these are different molecular scaffolds, the general principle of phenolic compounds interacting with PI3Kα suggests a potential avenue of investigation for this compound.

Viral proteases are essential for the replication of many viruses, including coronaviruses, by processing viral polyproteins into functional units. nih.govnih.govnih.gov The 3C-like protease (3CLpro) of SARS-CoV-2 is a primary target for the development of antiviral drugs. nih.govnih.govmdpi.com Although direct evidence of this compound inhibiting SARS-CoV-2 3CLpro is not available, the broader class of benzoic acid derivatives has been explored for this purpose. The structural features of these small molecules, including their ability to form hydrogen bonds and engage in other non-covalent interactions, are key to their potential inhibitory activity.

Structure Activity Relationship Sar and Chemoinformatics Studies

Impact of Substituent Modifications on Biological Activity

The biological activity of a molecule is intrinsically linked to its chemical structure. Modifications to the substituents on the aromatic ring and the ester group of Methyl 2-hydroxy-6-methylbenzoate can significantly influence its potency, selectivity, and pharmacokinetic properties. Analysis of related compounds provides insights into the potential effects of such modifications.

For instance, the introduction of an amino group at the 2-position, as seen in Methyl 2-amino-6-hydroxybenzoate, has been shown to confer significant anti-inflammatory and antimicrobial properties. This suggests that the electronic and hydrogen-bonding characteristics of substituents at this position are critical for these activities. The amino and hydroxyl groups can engage in hydrogen bonding with biological targets like enzymes and receptors, thereby modulating inflammatory pathways.

Furthermore, studies on methyl salicylate (B1505791) derivatives have demonstrated that the introduction of a piperazine (B1678402) moiety can lead to potent anti-inflammatory agents. mdpi.comnih.gov A series of methyl salicylate derivatives incorporating a piperazine ring exhibited significant in vivo anti-inflammatory activity, with some compounds showing efficacy comparable to or greater than that of established drugs like aspirin (B1665792) and indomethacin. mdpi.comnih.gov This highlights the potential for enhancing the therapeutic properties of this compound by introducing bulky, nitrogen-containing heterocycles. These modifications can alter the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile and target engagement.

In a different context, the design of antibacterial agents based on the scaffold of Cajaninstilbene acid, which shares some structural features with salicylic (B10762653) acid derivatives, revealed that modifications to the benzoic acid core can lead to potent activity against drug-resistant bacteria. nih.gov Specifically, a series of 2-hydroxyl-4-methoxyl-3-(3-methylbut-2-en-1-yl)-6-(4-phenylbenzoylamino)benzoic acid derivatives showed enhanced antibacterial effects. nih.gov This underscores the importance of substituents at various positions on the benzene (B151609) ring in determining the biological activity spectrum.

The table below summarizes the impact of key substituent modifications on the biological activity of compounds structurally related to this compound.

| Core Structure | Substituent Modification | Observed Biological Activity | Reference |

| Methyl Salicylate | Introduction of a piperazine moiety | Enhanced anti-inflammatory activity | mdpi.comnih.gov |

| Benzoic Acid | Addition of an amino group at position 2 and a hydroxyl group at position 6 | Anti-inflammatory and antimicrobial properties | |

| Cajaninstilbene Acid Derivative (structurally related) | 2-hydroxyl-4-methoxyl-3-(3-methylbut-2-en-1-yl)-6-(4-phenylbenzoylamino)benzoic acid | Potent antibacterial activity against resistant strains | nih.gov |

| 2-amino-6-methyl-phenol | ortho-hydroxyl-amino moiety | Potent ferroptosis inhibitors | nih.gov |

Stereochemical Influences on Pharmacological Profiles

Different stereoisomers of a chiral drug can interact differently with chiral biological targets such as enzymes and receptors. This can lead to variations in potency, efficacy, and even the type of biological response. For instance, one enantiomer might be a potent agonist, while the other could be a weak agonist, an antagonist, or even inactive. Although no direct examples exist for this compound, this remains a critical consideration for the future design of more complex and specific derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

While a specific QSAR model for this compound derivatives is not documented in the available literature, studies on related classes of compounds, such as p-hydroxybenzoate esters, have shown the utility of this approach. researchgate.net In one such study, it was found that the antifungal activity of p-hydroxybenzoate esters was positively correlated with the lowest unoccupied molecular orbital energy (E-LUMO) and the dipole moment (μ). researchgate.net This suggests that the electronic properties of the molecule are key determinants of its biological activity.

A typical QSAR study involves the following steps:

Data Set Collection: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.govresearchgate.net

For this compound derivatives, a QSAR model could help in identifying the key structural features that govern a particular biological activity, such as anti-inflammatory or antibacterial effects. This would enable the in silico design of more potent analogs.

| QSAR Study Focus | Key Descriptors | Predicted Activity | Reference |

| p-hydroxybenzoate esters | Lowest unoccupied molecular orbital energy (E-LUMO), Dipole moment (μ) | Antifungal activity | researchgate.net |

| Bicyclo (aryl methyl) benzamides | Polarizability, Surface tension, Torsion energy, Hydrogen bond donor, Stretch energy, Topological diameter | GlyT1 inhibitory activity | nih.gov |

| Designer Benzodiazepines | Hydrophobic and polar functions | Biological activity at GABA-A receptors | nih.govresearchgate.net |

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design are powerful strategies for the discovery of new drugs.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to interact with the target. Techniques such as pharmacophore modeling and 3D-QSAR are used to build a model of the essential features required for biological activity. This model then guides the design of new compounds.

Structure-based drug design , on the other hand, is possible when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. Molecular docking simulations can be used to predict how a library of compounds, including derivatives of this compound, would bind to the active site of the target. This allows for the rational design of molecules with improved binding affinity and selectivity.

An example of a structure-based approach can be seen in the design of antibacterial agents targeting bacterial RNA polymerase. nih.gov In this study, docking simulations were used to understand how the designed compounds interacted with the enzyme's active site, providing a rationale for their observed antibacterial activity. nih.gov Similarly, the design of Pseudomonas aeruginosa biofilm inhibitors was guided by screening a compound library and subsequent mechanism studies, which revealed that the compounds specifically targeted the PQS pathway. nih.gov

The development of novel ferroptosis inhibitors from 2-amino-6-methyl-phenol derivatives also highlights a successful drug design strategy. nih.gov By identifying the ortho-hydroxyl-amino moiety as a novel scaffold, researchers were able to synthesize potent inhibitors of lipid peroxidation. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Spectroscopic Analysis for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the detailed characterization of methyl 2-hydroxy-6-methylbenzoate at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals corresponding to the different hydrogen environments in the molecule. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). In a typical ¹H NMR spectrum of this compound, one would expect to observe signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons, as well as the hydroxyl proton. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments within the molecule. docbrown.info For this compound, which has nine carbon atoms, the spectrum is expected to show nine distinct signals, confirming the asymmetry of the molecule. docbrown.info The chemical shifts of the carbonyl carbon, the aromatic carbons, and the methyl carbons appear in characteristic regions of the spectrum. The carbon attached to the two oxygen atoms of the ester group exhibits the largest chemical shift. docbrown.info

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| Aromatic CH | 6.7 - 7.3 |

| OCH₃ (Ester) | ~3.9 |

| Ar-CH₃ | ~2.5 |

| OH | Variable |

Data is predictive and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| C=O (Ester) | ~170 |

| C-OH (Aromatic) | ~160 |

| C-CH₃ (Aromatic) | ~140 |

| Aromatic CH | 110 - 135 |

| OCH₃ (Ester) | ~52 |

| Ar-CH₃ | ~20 |

Data is predictive and can vary based on solvent and experimental conditions.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (166.17 g/mol ). nist.govnist.gov Fragmentation of the molecular ion gives rise to a series of daughter ions that provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. uni.lu This technique can distinguish between compounds with the same nominal mass but different elemental compositions. Predicted collision cross section (CCS) values can also be calculated for different adducts of the molecule. uni.lu

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 167.07027 | 131.6 |

| [M+Na]⁺ | 189.05221 | 140.5 |

| [M-H]⁻ | 165.05571 | 134.7 |

| [M+NH₄]⁺ | 184.09681 | 152.1 |

| [M+K]⁺ | 205.02615 | 139.3 |

| [M+H-H₂O]⁺ | 149.06025 | 126.6 |

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, C-O stretching vibrations, and C-H bonds of the aromatic ring and methyl groups. The O-H stretching vibration typically appears as a broad band, while the C=O stretch is a sharp, strong absorption.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to π-π* transitions of the aromatic ring. The presence of the hydroxyl and ester groups can influence the position and intensity of these absorptions. For the related compound 2-hydroxy-6-methyl-benzoic acid, UV absorption maxima (λmax) have been observed at 209, 242, and 308 nm. caymanchem.com

Advanced Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a commonly used technique for the analysis of moderately polar compounds like this compound. Method development would involve optimizing the mobile phase composition (e.g., a mixture of methanol (B129727) or acetonitrile (B52724) and water), selecting an appropriate stationary phase (e.g., C18), and setting the flow rate and detection wavelength (typically in the UV region). researchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. bldpharm.combldpharm.com A UPLC method for this compound would offer significant advantages in terms of speed and efficiency for both purity testing and quantification.

Table 4: Typical Parameters for HPLC/UPLC Method Development

| Parameter | Typical Conditions |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC), 0.2 - 0.5 mL/min (UPLC) |

| Detection | UV at λmax |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound. This method combines the high-resolution separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry, making it a cornerstone for the analysis of complex mixtures.

In the analysis of this compound, the sample, typically dissolved in a suitable solvent, is injected into the GC system. The compound is vaporized and carried by an inert gas, such as helium, through a capillary column. The separation is based on the compound's boiling point and its affinity for the stationary phase coated on the inside of the column. As this compound is a relatively volatile ester, it travels through the column at a rate dependent on the temperature program of the GC oven and the nature of the stationary phase.

Upon elution from the GC column, the separated molecules enter the mass spectrometer's ion source. Here, they are bombarded with electrons, typically at 70 eV (electron volts), causing them to ionize and fragment in a reproducible manner. The parent molecular ion and the resulting fragment ions are then separated by their mass-to-charge ratio (m/z) by the mass analyzer.

The mass spectrum of this compound is a unique fingerprint. The National Institute of Standards and Technology (NIST) database provides a reference mass spectrum for this compound. nist.govnist.gov The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (166.17 g/mol ). nist.govnist.gov Common fragmentation patterns for esters and aromatic compounds would also be evident, providing structural confirmation. Key fragment ions can be predicted based on the structure of this compound, including the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃). The identification of the compound is achieved by comparing its retention time and mass spectrum with that of a known standard or a library spectrum, such as the one from NIST. nist.govnist.gov

Table 1: Illustrative GC-MS Parameters for Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split or splitless) |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ion Source Temp. | 230 °C |

| Ionization Energy | 70 eV |

| Mass Range | 40-500 amu |

| Transfer Line Temp. | 280 °C |

Note: This table presents typical parameters and may require optimization for specific applications.

Development and Validation of Analytical Methods for Research and Quality Control Applications

The development and validation of analytical methods are critical to ensure the reliability and accuracy of quantitative data for this compound in research and quality control settings. While specific validated methods for this compound are not extensively published, a standard approach following international guidelines, such as those from the International Council for Harmonisation (ICH), would be employed.

Method development would begin with the selection of an appropriate analytical technique, with GC-MS or High-Performance Liquid Chromatography (HPLC) being likely candidates due to the compound's chemical nature. For GC-MS, the parameters outlined in the previous section would be optimized to achieve good chromatographic peak shape, resolution from other components in the sample matrix, and adequate sensitivity. For HPLC, a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like acetonitrile or methanol would be a typical starting point.

Once the method is developed, it must be validated to demonstrate its suitability for the intended purpose. Method validation encompasses the evaluation of several key parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing blank samples and spiked samples.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a blank matrix.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 2: Illustrative Validation Parameters for a Hypothetical Analytical Method for this compound

| Validation Parameter | Illustrative Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte. |

| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 over 1-100 µg/mL. |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | |

| - Repeatability (n=6) | ≤ 2.0% |

| - Intermediate Precision | ≤ 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

| Robustness | No significant change in results with minor variations in flow rate, temperature, etc. |

Note: The values in this table are for illustrative purposes only and represent typical criteria for a validated analytical method.

The development and validation of such a method would be essential for applications ranging from the quantification of this compound in natural product extracts to its monitoring in synthetic reactions and for quality control of commercial products.

Computational Chemistry and Molecular Modeling of Methyl 2 Hydroxy 6 Methylbenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of Methyl 2-hydroxy-6-methylbenzoate. These methods model the electronic distribution and energy of the molecule, which in turn dictate its geometry, spectroscopic characteristics, and chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311+G(d,p) basis set, are employed to determine its equilibrium geometry and predict its harmonic vibrational frequencies. nih.gov These theoretical vibrational spectra, including infrared (IR) and Raman spectra, show good agreement with experimental findings, aiding in the assignment of fundamental structural features. nih.gov The calculations can also provide insights into the planarity of the ring system and the orientation of the methyl and ester groups. nih.gov

Table 1: Selected Predicted Vibrational Frequencies of Benzoate (B1203000) Derivatives using DFT

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretching | ~1774 | ~1680 |

| Methyl Rocking | 927 - 1009 | 917 (IR), 921 (Raman) |

| C-H Out-of-plane Bending | - | ~700 |

Note: Data is generalized from studies on similar benzoate derivatives and may not be exact for this compound. researchgate.net

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), provide a high level of theoretical accuracy for calculating electronic properties. nih.govrsc.org For this compound, these methods can be used to predict electronic transitions, which are crucial for understanding its UV-visible absorption spectrum. rsc.org Anharmonic vibrational modes can also be calculated using methods like the vibrational self-consistent field (VSCF), offering a more refined prediction of the vibrational spectra compared to the harmonic approximation often used in DFT. rsc.org

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

To understand the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are invaluable tools. These computational techniques predict how the molecule might bind to a protein's active site and the stability of this interaction over time. nih.govdiva-portal.org

Molecular docking algorithms can screen large libraries of compounds to predict the preferred binding orientation of a ligand to a molecular target. nih.gov Following docking, MD simulations can be performed to observe the dynamic behavior of the ligand-protein complex. youtube.comnih.gov These simulations provide insights into the conformational changes that may occur upon binding and can be used to calculate the binding free energy, a measure of the affinity of the ligand for the protein. diva-portal.orgarxiv.org The accuracy of these simulations relies heavily on the quality of the force fields used to describe the interactions between atoms. diva-portal.org

Theoretical Thermochemistry and Energetic Analysis of Methyl Hydroxybenzoates

Theoretical thermochemistry allows for the calculation of thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy for methyl hydroxybenzoates. nih.gov These calculations are often performed using DFT and ab initio methods. researchgate.net By analyzing the energetic landscape, researchers can predict the relative stability of different isomers and conformers. acs.org Bond dissociation energy (BDE) calculations can reveal the weakest bonds within the molecule, providing insights into its potential degradation pathways. researchgate.net The Hammett equation can also be applied to relate the electronic effects of substituents on the benzoic acid ring to reaction rates and equilibrium constants. wikipedia.org

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through In Silico Approaches

In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a practice that helps to reduce late-stage failures in drug development. nih.govresearchgate.net For this compound, various computational tools can predict key physicochemical properties that influence its pharmacokinetic profile. These include parameters like lipophilicity (logP), aqueous solubility, and the potential to cross the blood-brain barrier. mdpi.comresearchgate.net Models based on Quantitative Structure-Activity Relationships (QSAR) correlate molecular descriptors with ADME properties to make these predictions. nih.govmdpi.com

Table 2: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value/Classification |

|---|---|

| Molecular Weight | 166.17 g/mol nist.gov |

| XlogP (predicted) | 2.3 uni.lu |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Human Intestinal Absorption | High probability mdpi.com |

| Blood-Brain Barrier Penetration | High probability mdpi.com |

Note: Values are based on general predictive models and may vary depending on the specific software used.

Conformational Analysis and Potential Energy Surface Mapping